molecular formula C16H17NO2 B1381799 Benzyl 2-(4-(aminomethyl)phenyl)acetate CAS No. 175662-70-1

Benzyl 2-(4-(aminomethyl)phenyl)acetate

Cat. No. B1381799
CAS RN: 175662-70-1
M. Wt: 255.31 g/mol
InChI Key: KCDYAMNKSPGGDH-UHFFFAOYSA-N
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Description

Benzyl 2-(4-(aminomethyl)phenyl)acetate is a chemical compound with the CAS Number: 175662-70-1 and a molecular weight of 255.32 . It has a linear formula of C16H17NO2 .


Molecular Structure Analysis

The InChI code for Benzyl 2-(4-(aminomethyl)phenyl)acetate is 1S/C16H17NO2/c17-11-14-8-6-13 (7-9-14)10-16 (18)19-12-15-4-2-1-3-5-15/h1-9H,10-12,17H2 . This indicates the presence of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

Benzyl 2-(4-(aminomethyl)phenyl)acetate is stored at a temperature of 2-8°C . More specific physical and chemical properties such as boiling point, solubility, and density are not provided in the search results.

Scientific Research Applications

I apologize, but it seems that there is limited information available online regarding specific scientific research applications of Benzyl 2-(4-(aminomethyl)phenyl)acetate . The search results primarily provide product information and technical documents related to the compound’s properties and synthesis methods .

Safety and Hazards

The safety information for Benzyl 2-(4-(aminomethyl)phenyl)acetate includes precautionary statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the ozone layer .

properties

IUPAC Name

benzyl 2-[4-(aminomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c17-11-14-8-6-13(7-9-14)10-16(18)19-12-15-4-2-1-3-5-15/h1-9H,10-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDYAMNKSPGGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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